chemical structure and properties of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one
chemical structure and properties of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one
An In-depth Technical Guide to 3-Cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one: Synthesis, Properties, and Therapeutic Potential
Introduction
The pyrazolone ring system is a five-membered heterocycle that stands as a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1][2] Pyrazole derivatives exhibit a vast array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[3][4] The versatility of the pyrazole scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.
A particularly compelling structural modification in modern drug design is the incorporation of a cyclopropyl group. This small, strained carbocycle is far from a simple lipophilic spacer; it can significantly enhance metabolic stability, improve binding affinity to biological targets, and modulate electronic properties, making it a "versatile player" in drug discovery.[5]
This guide provides a comprehensive technical overview of a specific, promising derivative: 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one . We will delve into its chemical structure, physicochemical properties, a detailed synthesis protocol, and explore its potential applications, particularly in the realm of neuroprotective agent development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this unique molecular scaffold.
Part 1: Molecular Structure and Physicochemical Properties
Chemical Structure
The structure of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one incorporates three key features:
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A 4,5-dihydropyrazol-5-one core : A five-membered heterocyclic ring with two adjacent nitrogen atoms, a ketone group, and a saturated C4-C5 bond. This core is a known pharmacophore.[1][2]
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A C3-Cyclopropyl group : Attached to the third position of the pyrazolone ring, this group introduces conformational rigidity and can influence interactions with target proteins.[5]
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An N1-Methyl group : The methyl substituent on the first nitrogen atom completes the molecule's core structure and can impact its solubility and metabolic profile.
Physicochemical Properties
The following table summarizes the key physicochemical properties of the title compound. Where direct experimental data is unavailable, values are estimated based on its structure and data from analogous compounds.
| Property | Value | Source/Method |
| IUPAC Name | 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one | IUPAC Nomenclature |
| Molecular Formula | C₇H₁₀N₂O | - |
| Molecular Weight | 138.17 g/mol | Calculated |
| CAS Number | Not assigned. | - |
| Appearance | White to off-white crystalline solid. | Predicted based on analogs[1][6] |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water. | Predicted based on analogs[6] |
| Predicted LogP | 0.4 - 0.8 | Computational Estimation |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 2 (N and O) | Calculated |
Part 2: Synthesis and Characterization
Retrosynthetic Analysis and Strategy
The most direct and widely adopted method for synthesizing 5-pyrazolone derivatives is the cyclocondensation reaction between a β-ketoester and a hydrazine derivative.[1][2][7] This approach is efficient and allows for significant diversity in the final product based on the choice of starting materials.
For 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one, the logical disconnection is across the N1-C5 and N2-C3 bonds, leading to two key precursors:
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Ethyl 3-cyclopropyl-3-oxopropanoate : This β-ketoester provides the cyclopropyl group at the C3 position and the carbonyl group that will form the pyrazolone.
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Methylhydrazine : This substituted hydrazine introduces the methyl group at the N1 position.
The reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes an intramolecular cyclization with the elimination of ethanol to yield the stable pyrazolone ring.
Detailed Experimental Protocol: Synthesis
This protocol describes a robust method for the synthesis of 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one.
Materials:
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Ethyl 3-cyclopropyl-3-oxopropanoate (1 equivalent)
-
Methylhydrazine (1.1 equivalents)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalytic amount)
-
Sodium Bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-cyclopropyl-3-oxopropanoate (1.0 eq) and anhydrous ethanol (approx. 5 mL per mmol of ester).
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Addition of Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution. The acid catalyzes the initial condensation step.
-
Addition of Hydrazine: While stirring at room temperature, add methylhydrazine (1.1 eq) dropwise to the mixture. An exothermic reaction may be observed; maintain the temperature below 30°C using a water bath if necessary.
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Reaction and Monitoring: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as 1:1 Hexane:Ethyl Acetate. The disappearance of the starting ester indicates reaction completion.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
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Aqueous Work-up: To the resulting residue, add ethyl acetate and a saturated solution of sodium bicarbonate to neutralize the acetic acid catalyst. Transfer the mixture to a separatory funnel.
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Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
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Washing and Drying: Wash the combined organic layers with brine to remove residual water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: The crude product, typically an oil or a semi-solid, can be purified by recrystallization from an ethanol/water or ethyl acetate/hexane mixture. If necessary, column chromatography on silica gel can be performed for higher purity.
Workflow Visualization
Spectroscopic Characterization
The identity and purity of the synthesized compound should be confirmed using standard spectroscopic techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the N-methyl protons (~3.0-3.3 ppm), a singlet for the C4 methylene protons (~3.2-3.5 ppm), and a multiplet for the cyclopropyl methine proton (~1.5-1.8 ppm), along with multiplets for the cyclopropyl methylene protons (~0.6-1.0 ppm).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would be observed for the carbonyl carbon (C5) at ~170-175 ppm, the C3 carbon at ~155-160 ppm, the C4 methylene carbon at ~40-45 ppm, and the N-methyl carbon at ~30-35 ppm. Signals for the cyclopropyl carbons would appear in the upfield region (~5-15 ppm).
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IR (Infrared) Spectroscopy: A strong absorption band corresponding to the C=O (amide/ketone) stretch is expected around 1680-1710 cm⁻¹. The absence of a broad O-H stretch would confirm the pyrazolone structure over its tautomeric pyrazolol form.
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MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight (m/z ≈ 138.17 or 139.18).
Part 3: Applications and Therapeutic Potential
Privileged Scaffolds: Pyrazolones and Cyclopropanes in Drug Discovery
The pyrazolone core is a well-established "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets.[1][2] This is evidenced by drugs like Edaravone (a neuroprotective agent) and Celecoxib (an anti-inflammatory agent), which feature related pyrazole structures.[3][8]
The cyclopropyl group, when introduced into a drug candidate, can confer several advantages.[5] Its rigid structure can lock the molecule into a bioactive conformation, enhancing binding affinity. Furthermore, the C-H bonds of a cyclopropyl ring are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to those in alkyl chains, often leading to improved metabolic stability and a longer half-life.
Primary Indication: Potential as a Neuronal Nitric Oxide Synthase (nNOS) Inhibitor
A highly relevant study by Espinosa et al. explored a series of 4,5-dihydro-1H-pyrazole derivatives as inhibitors of neuronal nitric oxide synthase (nNOS).[9] Overproduction of nitric oxide by nNOS is implicated in the pathophysiology of neurodegenerative diseases and stroke. The study found that compounds featuring a cyclopropylcarbonyl group on the pyrazole nitrogen exhibited significant nNOS inhibitory activity.[9]
Given that 3-cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one shares the core dihydropyrazole structure and the key cyclopropyl moiety, it represents a compelling candidate for investigation as an nNOS inhibitor. Its smaller, less complex structure compared to the compounds in the study may offer advantages in terms of synthetic accessibility and physicochemical properties like cell permeability.
Other Potential Therapeutic Areas
Based on the broad biological activity of the pyrazolone class, this compound could also be explored in other therapeutic contexts:
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Anti-inflammatory Agents: Many pyrazole derivatives function as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[3]
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Anticancer Agents: Novel pyrazole compounds have been investigated as inhibitors of various protein kinases involved in tumor progression.[3][4]
-
Antimicrobial Agents: The pyrazolone nucleus is present in various compounds with demonstrated antibacterial and antifungal properties.[1][6]
Conclusion
3-Cyclopropyl-1-methyl-4,5-dihydro-1H-pyrazol-5-one is a molecule of significant interest for chemical and pharmaceutical research. It combines the pharmacologically validated pyrazolone scaffold with the beneficial properties of a cyclopropyl substituent. Its straightforward synthesis allows for accessible production and derivatization. While its primary potential appears to lie in the development of novel neuroprotective agents through the inhibition of nNOS, its structural motifs suggest that it could be a valuable building block for developing candidates in oncology, inflammation, and infectious diseases. Further investigation into its biological activity is highly warranted.
References
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Espinosa, A., et al. (2004). 4,5-Dihydro-1H-pyrazole Derivatives with Inhibitory nNOS Activity in Rat Brain. Journal of Medicinal Chemistry, 47(21), 5093-5104. Available at: [Link]
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Jasim, H. A., et al. (2017). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 33(4). Available at: [Link]
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Kumar, D., et al. (2011). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 3(2), 438-445. Available at: [Link]
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Mamedov, V. A., et al. (2021). Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines. Chemistry of Heterocyclic Compounds, 57(2), 209-216. Available at: [Link]
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Al-Ghorbani, M., et al. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. European Journal of Medicinal Chemistry, 46(5), 1736-1743. Available at: [Link]
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El-Fass, K. A., et al. (2018). Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor. Bioinorganic Chemistry and Applications. Available at: [Link]
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Bakherad, M., et al. (2020). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][9][10]triazin-7(6H)-ones and Derivatives. Molecules, 25(18), 4265. Available at: [Link]
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